Mexrenoate potassium

Description

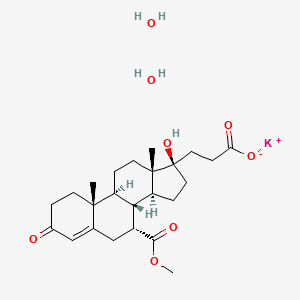

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

43169-54-6 |

|---|---|

Molecular Formula |

C24H37KO8 |

Molecular Weight |

492.6 g/mol |

IUPAC Name |

potassium;3-[(7R,8R,9S,10R,13S,14S,17R)-17-hydroxy-7-methoxycarbonyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate;dihydrate |

InChI |

InChI=1S/C24H34O6.K.2H2O/c1-22-8-4-15(25)12-14(22)13-16(21(28)30-3)20-17(22)5-9-23(2)18(20)6-10-24(23,29)11-7-19(26)27;;;/h12,16-18,20,29H,4-11,13H2,1-3H3,(H,26,27);;2*1H2/q;+1;;/p-1/t16-,17+,18+,20-,22+,23+,24-;;;/m1.../s1 |

InChI Key |

QADGUEZDHAWIQG-BXKVGZNMSA-M |

SMILES |

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC4(CCC(=O)[O-])O)C)C(=O)OC.O.O.[K+] |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)[O-])O)C)C(=O)OC.O.O.[K+] |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC4(CCC(=O)[O-])O)C)C(=O)OC.O.O.[K+] |

Other CAS No. |

43169-54-6 |

Synonyms |

mexrenoate potassium SC 26714 |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Mexrenoate Potassium

Mineralocorticoid Receptor Binding and Ligand-Receptor Dynamics

The principal mechanism through which mexrenoate potassium exerts its effects is by competitively binding to the mineralocorticoid receptor (MR), thereby preventing the physiological actions of aldosterone (B195564).

This compound acts as a competitive antagonist at the mineralocorticoid receptor. bioscientifica.comeshonline.org In its active form, mexrenone (B1676546), the compound binds to the same ligand-binding site on the MR as aldosterone. bioscientifica.com By occupying this site, it prevents the conformational changes in the receptor that are necessary for the recruitment of co-activator proteins and the subsequent transcription of aldosterone-responsive genes. nih.govuliege.be This blockade effectively inhibits the downstream cellular effects of aldosterone, which include the regulation of ion and water balance in epithelial tissues. nih.gov The antagonism is reversible, and the degree of inhibition is dependent on the relative concentrations of the antagonist and the agonist, aldosterone.

The clinical utility of mineralocorticoid receptor antagonists is significantly influenced by their selectivity for the MR over other steroid hormone receptors, such as the androgen receptor (AR), progesterone (B1679170) receptor (PR), and glucocorticoid receptor (GR). nih.gov Cross-reactivity with these receptors can lead to undesirable side effects.

A key characteristic of newer generation mineralocorticoid receptor antagonists is their reduced affinity for the androgen receptor compared to older compounds like spironolactone (B1682167). nih.gov While specific binding affinity data for this compound is not extensively detailed in publicly available literature, its derivative, eplerenone (B1671536), was developed from mexrenone and is known for its high selectivity and significantly lower affinity for the androgen receptor. nih.govnih.gov Studies on spironolactone and its metabolites, such as canrenone (B1668266), have shown that these compounds can bind to the androgen receptor, leading to antiandrogenic effects. nih.govnih.gov In contrast, potassium canrenoate (B1263433) has been observed to result in lower levels of androgen receptor-active materials in plasma compared to spironolactone, suggesting a more favorable selectivity profile. nih.govnih.gov Given that eplerenone was derived from mexrenone to improve selectivity, it is inferred that this compound possesses a reduced interaction with androgen receptors relative to spironolactone. nih.gov

| Compound | Mineralocorticoid Receptor (MR) Affinity | Androgen Receptor (AR) Affinity |

|---|---|---|

| Aldosterone | Kd: ~1 nM | Low Affinity |

| Spironolactone | Ki: 2.32 nM; IC50: 24.2 nM | Ki: 39.4 nM; IC50: 67 nM |

| Canrenone | Lower affinity than Spironolactone | Lower affinity than Spironolactone |

| Eplerenone | IC50: 990 nM | 100- to 1000-fold lower affinity than Spironolactone |

Data sourced from multiple studies and presented for comparative purposes. wikipedia.orgnih.govahajournals.org

Spironolactone exhibits a high affinity for the mineralocorticoid receptor, with a Ki value of approximately 2.32 nM and an IC50 of 24.2 nM. wikipedia.orgahajournals.org However, it also binds with significant affinity to the androgen receptor. wikipedia.org Eplerenone, a direct derivative of mexrenone, has a lower affinity for the MR (IC50 of 990 nM) but is markedly more selective, with a 100- to 1000-fold reduced affinity for the androgen receptor compared to spironolactone. nih.govahajournals.org Canrenone, an active metabolite of both spironolactone and potassium canrenoate, generally shows lower affinity for both receptors than the parent compound, spironolactone. bioscientifica.com

Assessment of Receptor Selectivity and Specificity in Preclinical Models

Intracellular Mechanisms of Action (in vitro studies)

Upon binding to the mineralocorticoid receptor, aldosterone initiates a cascade of intracellular events leading to changes in gene expression and cellular function. This compound, by blocking this initial step, modulates these downstream pathways.

Aldosterone's primary genomic effects are mediated through the transcriptional regulation of specific genes in target tissues, most notably the kidneys. nih.gov Key among these are the genes encoding the epithelial sodium channel (ENaC) and the Na+/K+-ATPase (sodium-potassium pump). kitasato-u.ac.jpnih.gov Aldosterone stimulation typically leads to an increase in the synthesis and cell-surface expression of ENaC subunits and an enhancement of Na+/K+-ATPase activity. kitasato-u.ac.jp This results in increased sodium reabsorption and potassium secretion. nih.gov

Influence on Renal Tubular Transport Processes at the Cellular Level

This compound, a steroidal aldosterone antagonist, exerts its primary influence on renal tubular transport processes by competitively inhibiting the action of aldosterone in the distal nephron, specifically within the principal cells of the late distal tubule and the collecting duct. Its mechanism of action at the cellular level is centered on the modulation of key ion transporters, leading to a decrease in sodium reabsorption and a reduction in potassium secretion. The cellular effects of this compound are largely attributable to its active metabolite, canrenoate, which directly interacts with mineralocorticoid receptors.

The antagonism of the mineralocorticoid receptor by canrenoate interferes with the genomic pathway of aldosterone action. patsnap.compatsnap.com Aldosterone typically binds to its intracellular receptor, which then translocates to the nucleus and regulates the transcription of various genes encoding proteins that modulate ion transport. By blocking this initial binding step, canrenoate prevents the synthesis of these aldosterone-induced proteins, thereby altering the activity of critical ion channels and pumps. patsnap.compatsnap.com

The primary targets of this regulation are the epithelial sodium channel (ENaC) located on the apical membrane and the Na+/K+-ATPase pump on the basolateral membrane of principal cells.

Inhibition of the Epithelial Sodium Channel (ENaC)

The epithelial sodium channel (ENaC) is a key site of action for aldosterone and, consequently, for aldosterone antagonists like this compound. Aldosterone normally increases the number and open probability of ENaC channels in the apical membrane of principal cells, which facilitates the reabsorption of sodium from the tubular fluid into the cell.

This compound, through its active metabolite canrenoate, counteracts this effect. By blocking the mineralocorticoid receptor, it leads to a downregulation of ENaC activity. This results in a decrease in the influx of sodium ions from the tubular lumen into the principal cells. The natriuretic (sodium-excreting) effect of this compound is a direct consequence of this inhibition.

| Parameter | Effect of this compound (via Canrenoate) | Mechanism | Reference |

| ENaC Abundance | Decreased | Inhibition of aldosterone-mediated gene transcription of ENaC subunits. | patsnap.compatsnap.com |

| ENaC Open Probability | Decreased | Reduction in aldosterone-induced signaling pathways that increase channel activity. | patsnap.compatsnap.com |

| Apical Na+ Conductance | Decreased | Fewer open ENaC channels reduce the overall permeability of the apical membrane to sodium. | patsnap.compatsnap.com |

Modulation of Na+/K+-ATPase Activity

The basolateral Na+/K+-ATPase is essential for maintaining the low intracellular sodium concentration that drives sodium reabsorption through the apical membrane. This pump actively transports three sodium ions out of the cell in exchange for two potassium ions into the cell. Aldosterone has been shown to increase the activity of Na+/K+-ATPase.

Research on canrenone, the active metabolite of this compound, has demonstrated a partial inhibitory effect on Na+/K+-ATPase. researchgate.netnih.gov This inhibition is thought to be mutually exclusive with respect to ouabain, a classic inhibitor of the Na+/K+-ATPase. nih.gov By partially inhibiting this pump, canrenone can further contribute to the reduction in the driving force for sodium reabsorption.

| Parameter | Effect of Canrenone | Mechanism | Reference |

| Na+/K+-ATPase Activity | Partial Inhibition | Competitive antagonism at the digitalis receptor site of the enzyme. | researchgate.netnih.gov |

| Apparent Affinity (Ki) | Approximately 100-200 µM | Concentration required for partial inhibition of Na+/K+-ATPase activity. | researchgate.net |

| Basolateral Na+ Extrusion | Decreased | Reduced pumping rate leads to a slight increase in intracellular sodium concentration. | researchgate.netnih.gov |

The combined effect of inhibiting ENaC on the apical side and partially inhibiting the Na+/K+-ATPase on the basolateral side leads to a significant reduction in transepithelial sodium transport. This action in the distal nephron is the cellular basis for the natriuretic and potassium-sparing diuretic effects of this compound.

Preclinical Pharmacological Investigations of Mexrenoate Potassium

In Vivo Antimineralocorticoid Activity in Animal Models

Preclinical research has demonstrated the ability of mexrenoate potassium to counteract the effects of aldosterone (B195564), a key hormone in regulating sodium and potassium balance.

Dose-Dependent Antagonism of Aldosterone-Induced Sodium Retention

In animal studies, this compound has been shown to effectively antagonize the sodium-retaining effects of aldosterone. nih.gov A significant natriuretic response, indicating the reversal of aldosterone-induced sodium retention, was observed at oral dosages of 1 mg/kg in dogs and approximately 1.8 mg/kg in rats. nih.govresearchgate.net This effect is dose-related, with the natriuretic response indexed by an increase in the urinary sodium to potassium (Na/K) ratio, which is typically suppressed by aldosterone. nih.gov

Quantitative Assessment of Antimineralocorticoid Potency Relative to Spironolactone (B1682167) in Various Species

When compared to the established aldosterone antagonist spironolactone, this compound has demonstrated greater potency in preclinical models. Dose-related natriuretic responses indicated that this compound was between 2.1 times (in dogs) and 4.5 times (in rats) as potent as spironolactone. nih.govoup.comresearchgate.netnih.gov

Interactive Table: Relative Antimineralocorticoid Potency of this compound

| Species | Relative Potency (vs. Spironolactone) | Reference |

| Dog | 2.1 times more potent | nih.gov, oup.com, researchgate.net |

| Rat | 4.5 times more potent | nih.gov, oup.com, researchgate.net |

Systemic Pharmacological Responses in Preclinical Disease Models

The pharmacological effects of this compound have also been evaluated in animal models of cardiovascular disease.

Efficacy in Animal Models of Hypertension

In a well-established canine model of hypertension (Page model), both mexrenoate and spironolactone demonstrated equivalent antihypertensive effects. nih.gov An optimal oral dose for both compounds was identified as 5 mg/kg/day. The onset of the antihypertensive response was observed on the second day of treatment, with the maximum effect seen on the fifth day. nih.gov Following cessation of treatment, blood pressure returned to pre-treatment hypertensive levels within 72 hours. nih.gov

Modulation of Cardiorenal Parameters in Experimental Systems

As an aldosterone antagonist, this compound shares pharmacological characteristics with spironolactone, which is known to influence cardiorenal parameters. nih.govscribd.com Aldosterone antagonists, in general, play a role in regulating renal sodium and potassium excretion. nih.gov

Comparative Preclinical Pharmacology with Related Steroidal Compounds

This compound is structurally and pharmacologically related to other steroidal compounds, most notably spironolactone and its own lactone form, mexrenone (B1676546). researchgate.netscribd.com The development of this compound was part of a broader effort to identify novel steroidal mineralocorticoid receptor antagonists. nih.goveshonline.org While this compound itself was never marketed, its corresponding lactone, mexrenone, served as a structural basis for the development of later-generation aldosterone antagonists like eplerenone (B1671536). researchgate.netnih.govbioscientifica.com The exploration of open E-ring derivatives like this compound was a key strategy in the search for more potent and selective mineralocorticoid receptor antagonists. nih.govscribd.com

Head-to-Head Comparisons with Spironolactone and Potassium Prorenoate (B1215283) in In Vivo Assays

Preclinical in vivo studies were instrumental in characterizing the pharmacological profile of this compound as a mineralocorticoid receptor antagonist, particularly in relation to established and contemporary compounds like spironolactone and potassium prorenoate. These investigations, primarily conducted in rat and dog models, focused on quantifying its potency in antagonizing the effects of aldosterone.

Research findings indicate that this compound (also known as SC-26714) is a potent aldosterone antagonist. oup.comnih.gov Dose-related natriuretic responses, measured by the reversal of the aldosterone-depressed urinary log Na/K ratio, demonstrated significantly higher potency for this compound compared to spironolactone. nih.gov In studies on rats, this compound was found to be 4.5 times more potent than spironolactone. oup.comnih.govbioscientifica.comnih.gov Similar comparative assays in dogs showed this compound to be 2.1 times as potent as spironolactone. nih.govbioscientifica.comnih.gov

These studies highlighted this compound as a potential successor to spironolactone, alongside another compound from the same research program, potassium prorenoate. bioscientifica.comnih.gov In separate in vivo assays, potassium prorenoate was also shown to be more potent than spironolactone, with a reported potency 4.6 times greater in the Kagawa rat assay. bioscientifica.comnih.gov

The table below summarizes the relative potencies based on aldosterone antagonism in animal models.

| Compound | Animal Model | Potency Relative to Spironolactone | Reference |

| This compound | Rat | 4.5x | oup.comnih.govbioscientifica.comnih.gov |

| This compound | Dog | 2.1x | nih.govbioscientifica.comnih.gov |

| Potassium Prorenoate | Rat (Kagawa Assay) | 4.6x | bioscientifica.comnih.gov |

Further in vivo investigations in a dog model of established hypertension (Page model) revealed that both this compound and spironolactone demonstrated equivalent antihypertensive effects. nih.gov

Structure Activity Relationship Sar and Metabolite Research of Mexrenoate Potassium

Structural Classification and Parent Compound Relationships

Characterization as a Steroidal Hydroxy Acid with an Open Gamma-Lactone Ring Conformation

Mexrenoate potassium (SC-26714) is chemically classified as the potassium salt of a steroidal hydroxy acid. nih.govnih.gov This structure is characterized by an open γ-lactone ring. nih.govoup.com The formal chemical name for the acid form is 3-(17β-hydroxy,7α-methoxycarbonyl-3-oxo-4-andosten-17α-yl)propionate. nih.govbioscientifica.com This open-ring conformation is a key feature that distinguishes it from its corresponding lactone, mexrenone (B1676546). nih.govbioscientifica.com

Steroids are a class of organic compounds that have a characteristic four-ring core structure. iiab.me The specific functional groups attached to this core determine the steroid's biological activity. iiab.me In the case of this compound, the presence of the potassium salt of the carboxylic acid makes it water-soluble. nih.govscribd.com

Structural Equivalence and Interconversion with Mexrenone

This compound exists in equilibrium with its lactone form, mexrenone (SC-25152). nih.goveshonline.orgwikipedia.org This interconversion between the open-ring hydroxy acid salt (this compound) and the closed-ring lactone (mexrenone) is a well-documented phenomenon for this class of compounds. oup.com In vivo, a rapid equilibration between these two forms occurs. oup.com Mexrenone is the corresponding lactone to this compound. nih.govbioscientifica.com This relationship is analogous to that between potassium canrenoate (B1263433) and its lactone, canrenone (B1668266), which are also known to interconvert. nih.goveshonline.orgnephrologia.hu

Influence of Molecular Architecture on Mineralocorticoid Receptor Affinity

The molecular structure of a compound is a critical determinant of its ability to bind to its target receptor. For steroidal mineralocorticoid receptor antagonists, specific structural features enhance or decrease affinity for the mineralocorticoid receptor (MR).

Preclinical Metabolic Fate and Active Metabolite Identification

The metabolic pathway of a drug can significantly impact its efficacy and duration of action. For prodrugs, metabolism is essential to convert them into their active forms.

In Vivo Conversion Studies to Mexrenone

This compound is considered a prodrug that undergoes in vivo conversion to its active metabolite, mexrenone. nih.govoup.com The rapid equilibration between this compound and mexrenone in the body means that the pharmacological activity observed is largely attributable to mexrenone. oup.com Animal studies have demonstrated the aldosterone (B195564) antagonist effects of this compound. nih.goveshonline.org For instance, in rats and dogs, this compound was found to be more potent than spironolactone (B1682167) in antagonizing the effects of aldosterone. nih.goveshonline.org This in vivo potency is a reflection of its conversion to mexrenone. oup.com The relationship between the open-ring salt and the closed-ring lactone is a common feature among spirolactone-type aldosterone antagonists, where the salt form often serves as a more soluble precursor to the active lactone. nih.govnephrologia.hu

| Compound Name | Chemical Formula | Molar Mass | Structure |

| This compound | C24H31KO5 | 438.6 g/mol | |

| Mexrenone | C24H32O5 | 400.51 g/mol | |

| Spironolactone | C24H32O4S | 416.6 g/mol | |

| Canrenone | C22H28O3 | 340.456 g/mol | |

| Potassium canrenoate | C22H29KO4 | 396.568 g/mol | |

| Eplerenone (B1671536) | C24H30O6 | 414.49 g/mol | |

| Aldosterone | C21H28O5 | 360.4 g/mol |

Comparative Metabolic Pathways with Other Spirolactone-Derived MRAs

Spironolactone, the first-generation MRA, is known for its complex metabolism. After administration, it is extensively metabolized, primarily in the liver. ebmconsult.com A key feature of its biotransformation is the removal of the thioacetyl group at the C7α position, a process known as dethioacetylation, which leads to the formation of canrenone. nih.gov However, canrenone represents only a fraction of the total metabolites, accounting for about 15% after a single dose and 23% after multiple doses. bioscientifica.comnih.gov The major metabolic route for spironolactone involves pathways that retain the sulfur atom, leading to the formation of several active, sulfur-containing metabolites, such as 7α-thiomethylspironolactone (TMS) and 6β-hydroxy-7α-thiomethylspironolactone (HTMS). bioscientifica.com These active metabolites, particularly canrenone, have a long half-life of over 20 hours, contributing significantly to the prolonged pharmacological effect of spironolactone. nih.govoup.com

In contrast, the metabolic pathway of potassium canrenoate is more direct. Potassium canrenoate, the potassium salt of canrenoic acid, is a prodrug that is almost entirely converted to its active metabolite, canrenone. wikipedia.orgdrugbank.comwikidoc.org Unlike spironolactone, the administration of potassium canrenoate does not result in the formation of sulfur-containing metabolites. bioscientifica.comnih.gov This fundamental difference in metabolism means that the pharmacological activity of potassium canrenoate is attributable to canrenone. bioscientifica.com Studies have shown that plasma concentrations of canrenone are substantially higher following the administration of potassium canrenoate compared to an equivalent dose of spironolactone. nih.gov

Eplerenone, a second-generation MRA, was developed from the structural backbone of mexrenone and exhibits a distinct metabolic profile. bioscientifica.comwikipedia.org It is primarily metabolized by the cytochrome P450 enzyme CYP3A4. ebmconsult.comahajournals.org This biotransformation leads to the formation of several metabolites, such as 6β-hydroxy eplerenone, which are pharmacologically inactive. ahajournals.orgucalgary.ca A key distinction from spironolactone is that eplerenone itself does not have any active metabolites, and its half-life is considerably shorter, at approximately 4 to 6 hours. nih.govucalgary.ca This metabolic simplicity and lack of active metabolites contribute to its different pharmacological characteristics when compared to spironolactone. nih.gov

This compound (SC-26714) is the potassium salt of mexrenoic acid and, like potassium canrenoate, is an open γ-lactone ring form of its active lactone congener, mexrenone. wikipedia.orgoup.com In the body, a rapid equilibrium is known to exist between the open-ring salt (mexrenoate) and the closed-ring lactone (mexrenone). oup.com Structurally, mexrenone is a derivative of canrenone, specifically 7α-(methoxycarbonyl)canrenone. wikipedia.org This structural relationship suggests its metabolic pathway is more aligned with that of potassium canrenoate than with spironolactone. The metabolism of this compound would not be expected to produce the sulfur-containing metabolites characteristic of spironolactone, as it lacks the C7α-thioacetyl group. bioscientifica.comnih.gov Its activity is therefore related to its lactone form, mexrenone, positioning it as a distinct entity among the spirolactone-derived MRAs.

The following table provides a comparative summary of the metabolic pathways for these spirolactone-derived MRAs.

| Feature | This compound | Spironolactone | Potassium Canrenoate | Eplerenone |

| Prodrug Status | Yes (Prodrug of Mexrenone) wikipedia.orgoup.com | Yes (Prodrug with multiple active metabolites) oup.com | Yes (Prodrug of Canrenone) wikipedia.orgdrugbank.com | No (Active as parent drug) nih.gov |

| Primary Active Form(s) | Mexrenone | Canrenone, 7α-thiomethylspironolactone (TMS), and other sulfur-containing metabolites bioscientifica.comucalgary.ca | Canrenone bioscientifica.comoup.com | Eplerenone nih.gov |

| Key Metabolic Pathways | Equilibrium with lactone form (Mexrenone) oup.com | Dethioacetylation and sulfur-retaining pathways nih.gov | Conversion to Canrenone wikipedia.orgdrugbank.com | CYP3A4 oxidation ebmconsult.comahajournals.org |

| Sulfur-Containing Metabolites | No | Yes bioscientifica.com | No bioscientifica.com | No |

| Activity of Metabolites | Active (as Mexrenone) | Active oup.comucalgary.ca | Active (as Canrenone) oup.com | Inactive ahajournals.orgucalgary.ca |

Contribution to Subsequent Mineralocorticoid Receptor Antagonist Development

The Role of Mexrenone (B1676546) as a Progenitor Structure for Eplerenone (B1671536) Synthesis

Mexrenone, the lactone form of mexrenoate potassium, served as a crucial chemical intermediate in the synthesis of eplerenone, a second-generation MRA with enhanced selectivity for the mineralocorticoid receptor (MR). The structural similarities between mexrenone and eplerenone highlight the evolutionary path of MRA development, where existing steroidal scaffolds were chemically modified to improve their pharmacological profiles. researchgate.net

The synthesis of eplerenone from mexrenone involves a key chemical transformation: the introduction of a 9α,11α-epoxy group onto the steroidal backbone. drugfuture.com One documented synthetic pathway involves the microbiological oxidation of mexrenone, which introduces a hydroxyl group at either the 9α or 11β position. drugfuture.com This hydroxylated intermediate is then subjected to dehydration to form an olefin, followed by epoxidation to yield eplerenone. drugfuture.com This process underscores the utility of mexrenone as a foundational structure for creating more complex and selective MRAs. The development of eplerenone was a concerted effort by chemists at Ciba-Geigy, who synthesized 9-11α-epoxy derivatives of several existing spirolactones, including mexrenone, to achieve greater receptor selectivity. nih.gov

Another synthetic route to eplerenone also highlights the importance of mexrenone's structural framework. This alternative pathway begins with canrenone (B1668266), which is first converted to mexrenone through a sequence of reactions including cyanide addition, hydrolysis, and ring opening. drugfuture.com From mexrenone, the synthesis proceeds through the previously described steps of oxidation, dehydration, and epoxidation to arrive at eplerenone. drugfuture.com

Table 1: Key Chemical Transformations in the Synthesis of Eplerenone from Mexrenone

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

| 1 | Microbiological Oxidation | Specific microorganisms | 9α- or 11β-hydroxylated mexrenone |

| 2 | Dehydration | Chemical reagents | Olefin intermediate |

| 3 | Epoxidation | Peroxides (e.g., H₂O₂) | Eplerenone |

This direct chemical lineage establishes mexrenone's significance not just as an MRA in its own right, but as a vital building block in the creation of safer and more effective therapies for cardiovascular diseases.

Elucidation of Key Pharmacophoric Elements from this compound Research

The investigation into this compound and related spirolactone derivatives was instrumental in defining the key pharmacophoric elements necessary for MRA activity. Structure-activity relationship (SAR) studies conducted during this period helped to clarify which molecular features were critical for binding to the mineralocorticoid receptor and eliciting an antagonist effect.

A fundamental component of the MRA pharmacophore is the γ-lactone ring at the C-17 position of the steroid nucleus. wikipedia.org Research from that era, encompassing a range of spirolactone derivatives, established that the integrity of this ring is crucial for receptor affinity. nih.gov Opening of the γ-lactone ring, as occurs with the formation of the water-soluble potassium salt of mexrenoate, was found to decrease affinity for the MR. nih.gov

Furthermore, research on this compound, which features a 7α-methoxycarbonyl group, contributed to the understanding of the importance of substituents at the C-7 position. nih.gov The nature of the substituent at this position was found to significantly influence the potency and selectivity of the MRA. The C-7 substituent can sterically hinder the interaction of agonists like aldosterone (B195564) with the receptor, which is a key aspect of the antagonist mechanism. wikipedia.org The development of mexrenoate and its contemporary, prorenoate (B1215283), which also had a modification at the C-7 position, was part of a broader effort to create MRAs with fewer antiandrogenic side effects than the first-generation MRA, spironolactone (B1682167). researchgate.netnih.gov These investigations revealed that modifications at the C-7 position could modulate the binding affinity for not only the mineralocorticoid receptor but also for other steroid receptors like the androgen and progesterone (B1679170) receptors. nih.gov

Table 2: Pharmacophoric Features of Steroidal MRAs

| Feature | Location | Importance | Reference |

| γ-lactone ring | C-17 | Essential for antagonist activity | nih.govwikipedia.org |

| Substituent | C-7 | Influences potency and selectivity; steric hindrance to agonists | nih.govwikipedia.org |

| Steroidal Backbone | Core Structure | Provides the foundational scaffold for receptor binding | bioscientifica.com |

The knowledge gained from the SAR studies of this compound and its analogs helped to build a more detailed model of the MRA pharmacophore, guiding the design of subsequent compounds with improved receptor selectivity and a better side-effect profile.

Implications of this compound's Research Trajectory for Future MRA Drug Design

The research and development history of this compound offers valuable lessons that have shaped the trajectory of MRA drug design. As a potential successor to spironolactone, the investigation into mexrenoate was driven by the need for a more specific MRA with reduced off-target hormonal effects, such as gynecomastia. nih.govbioscientifica.com This pursuit of selectivity has become a central theme in the evolution of MRAs.

The journey from the non-selective spironolactone to the more selective eplerenone, with mexrenone as a key intermediate, exemplifies a critical shift in drug design philosophy. It highlighted that while potent antagonism at the MR is necessary, it is not sufficient. The ideal MRA must also exhibit high selectivity for the MR over other steroid receptors to minimize undesirable side effects. ahajournals.orgnih.gov The development of eplerenone, which is more selective for the MR than spironolactone, was a direct consequence of this understanding. ahajournals.org

Although the development of this compound was not pursued to market, its role in the broader research program was significant. researchgate.net The exploration of compounds like mexrenoate and prorenoate provided crucial data on how structural modifications impact the pharmacological profile of steroidal MRAs. researchgate.netnih.gov This iterative process of synthesis, testing, and refinement is a hallmark of modern drug discovery.

The insights gained from the era of steroidal MRA development, including the work on this compound, have paved the way for the latest generation of non-steroidal MRAs. bioscientifica.comoup.com These newer agents are designed with the same goal of high potency and selectivity for the MR but are built on entirely different chemical scaffolds. tandfonline.com This evolution demonstrates a continuous effort to optimize the benefit-risk ratio of MRA therapy, a journey that was significantly informed by the pioneering research on compounds like this compound.

Q & A

Advanced Research Question

- Variables : Control for enzyme isoforms (e.g., CYP3A4 vs. CYP2D6), substrate concentrations, and incubation times.

- Model Systems : Use human liver microsomes or recombinant enzymes to approximate in vivo conditions.

- Validation : Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) and triplicate runs to ensure statistical power.

- Data Interpretation : Apply Michaelis-Menten kinetics to calculate inhibition constants (Ki) and mechanism type (competitive/non-competitive).

Methodological Note : Document buffer composition (e.g., phosphate vs. Tris) and temperature, as these influence enzyme activity .

How can researchers resolve contradictions in pharmacokinetic data across studies on this compound?

Advanced Research Question

Address discrepancies through:

- Meta-Analysis : Pool data from multiple studies to identify trends, stratifying by variables like dosage, administration route, or species.

- Sensitivity Analysis : Test if outliers arise from methodological differences (e.g., plasma vs. serum sampling in ).

- Triangulation : Cross-reference in silico predictions (e.g., PBPK modeling) with empirical data to validate hypotheses.

Case Study : If Study A reports a half-life of 4 hours (rats) and Study B reports 8 hours (mice), analyze interspecies metabolic scaling factors or sampling timepoints .

What methodologies are effective for integrating in vitro and in vivo data in this compound toxicity studies?

Advanced Research Question

- Stepwise Integration :

- Use in vitro cytotoxicity assays (e.g., MTT, ATP depletion) to identify toxic thresholds.

- Validate findings in in vivo models by correlating plasma concentrations with histopathological outcomes.

- Data Harmonization : Apply benchmark dose (BMD) modeling to reconcile dose-response curves across systems.

- Mixed-Methods Design : Combine quantitative LC-MS/MS data with qualitative histology reports, ensuring inter-rater reliability in pathology assessments .

Q. Additional Notes

- Ethical Compliance : Adhere to institutional guidelines for chemical handling, especially for regulated substances ().

- Data Transparency : Share raw datasets in repositories like Figshare or Zenodo to facilitate reproducibility ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.